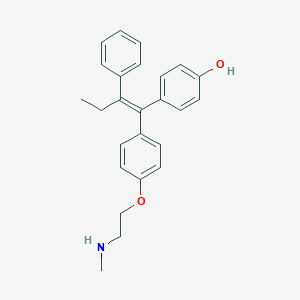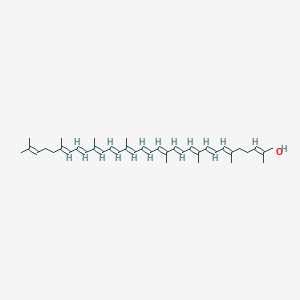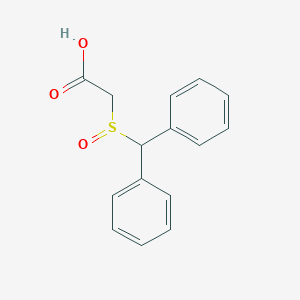![molecular formula C5H4N4O2S B018833 5-Aminothiazolo[4,5-d]pyrimidin-2,7(3H,6H)-dion CAS No. 30161-97-8](/img/structure/B18833.png)
5-Aminothiazolo[4,5-d]pyrimidin-2,7(3H,6H)-dion
Übersicht
Beschreibung
5-AMINOTHIAZOLO[4,5-D]PYRIMIDINE-2,7(3H,6H)-DIONE is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its unique structure, which combines a thiazole ring fused with a pyrimidine ring, and its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
5-AMINO-THIAZOLO[4,5-D]PYRIMIDIN-2,7(3H,6H)-DION hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Verwendung als Baustein für die Synthese komplexerer heterocyclischer Verbindungen.
Biologie: Untersucht auf sein Potenzial als Enzyminhibitor und seine Wechselwirkungen mit biologischen Makromolekülen.
Medizin: Erforscht auf seine Antikrebs-, antimikrobiellen und entzündungshemmenden Eigenschaften.
Industrie: Anwendung bei der Entwicklung neuer Materialien mit spezifischen elektronischen oder optischen Eigenschaften.
5. Wirkmechanismus
Der Wirkmechanismus von 5-AMINO-THIAZOLO[4,5-D]PYRIMIDIN-2,7(3H,6H)-DION beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen:
Molekulare Zielstrukturen: Die Verbindung zielt auf Enzyme wie die Topoisomerase I ab, die an der DNA-Replikation und -Transkription beteiligt ist.
Beteiligte Signalwege: Durch die Hemmung der Topoisomerase I induziert die Verbindung DNA-Schäden in Krebszellen, was zur Zellzyklusarretierung und Apoptose führt.
Wirkmechanismus
Target of Action
Compounds of similar classes such as pyrido[2,3-d]pyrimidines have been known to exhibit a wide range of biological activity, including antiproliferative, antimicrobial, anti-inflammatory, and analgesic activities . Noteworthy among these are tyrosine kinase inhibitor TKI-28 and cyclin-dependent kinase (CDK4) inhibitors .
Mode of Action
It’s worth noting that similar compounds like pyrido[2,3-d]pyrimidines have been known to interact with their targets leading to a variety of biological effects .
Biochemical Pathways
Related compounds such as thiazolo[4,5-d]pyrimidines have been reported to exhibit varied biological activity, including antiproliferative, antioxidant, anti-inflammatory, hepatoprotective, diuretic, antimicrobial, and antihypertensive effects . They are also inhibitors of phosphodiesterase, dihydrofolate reductase, RAF kinase, and P38 protein kinase .
Biochemische Analyse
Biochemical Properties
5-Aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione has been evaluated as an anticancer agent, demonstrating potent cytotoxicity and topoisomerase I inhibitory activity . Topoisomerase I is an enzyme that plays a crucial role in DNA replication, and its inhibition can lead to DNA damage and cell death . The compound’s interaction with this enzyme suggests that it may have a significant role in biochemical reactions involving DNA replication and cell division .
Cellular Effects
In cellular processes, 5-Aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione has shown to influence cell function by inhibiting the proliferation of cancer cells . This is likely due to its impact on DNA replication through its interaction with topoisomerase I
Molecular Mechanism
The molecular mechanism of action of 5-Aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione involves its binding to the topoisomerase I/DNA complex, inhibiting the enzyme’s activity and leading to DNA damage . This interaction is proposed based on molecular docking results
Vorbereitungsmethoden
Syntheserouten und Reaktionsbedingungen
Die Synthese von 5-AMINO-THIAZOLO[4,5-D]PYRIMIDIN-2,7(3H,6H)-DION umfasst typischerweise die Kondensation geeigneter Thiazol- und Pyrimidinvorstufen. Eine gängige Methode beinhaltet die Reaktion von 2-Aminothiazol mit einem geeigneten Pyrimidinderivat unter sauren oder basischen Bedingungen. Die Reaktion wird oft in Lösungsmitteln wie Ethanol oder Dimethylformamid (DMF) bei erhöhten Temperaturen durchgeführt, um den Cyclisierungsprozess zu erleichtern .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Syntheserouten, aber in größerem Maßstab, umfassen. Die Verwendung von kontinuierlichen Strömungsreaktoren und optimierten Reaktionsbedingungen kann die Ausbeute und Reinheit des Endprodukts verbessern. Darüber hinaus werden Reinigungsverfahren wie Umkristallisation und Chromatographie eingesetzt, um 5-AMINO-THIAZOLO[4,5-D]PYRIMIDIN-2,7(3H,6H)-DION von hoher Qualität zu erhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
5-AMINO-THIAZOLO[4,5-D]PYRIMIDIN-2,7(3H,6H)-DION durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Nucleophile Substitutionsreaktionen können an der Aminogruppe oder anderen reaktiven Stellen des Moleküls auftreten.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid in Essigsäure oder Kaliumpermanganat in Wasser.
Reduktion: Natriumborhydrid in Methanol oder Lithiumaluminiumhydrid in Ether.
Substitution: Halogenierte Reagenzien wie Brom oder Chlor in Gegenwart einer Base.
Hauptprodukte, die gebildet werden
Oxidation: Bildung der entsprechenden Oxoverbindungen.
Reduktion: Bildung reduzierter Thiazolo[4,5-d]pyrimidinderivate.
Substitution: Bildung substituierter Thiazolo[4,5-d]pyrimidinderivate.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Thiazolo[4,5-d]pyrimidin-7(6H)-one: Diese Verbindungen haben eine ähnliche Grundstruktur und wurden auf ihre Antikrebs- und Enzyminhibitoraktivitäten untersucht.
Pyrido[2,3-d]pyrimidin-5-one: Diese Verbindungen weisen ebenfalls eine fusionierte heterocyclische Struktur auf und sind bekannt für ihr breites Spektrum an biologischen Aktivitäten, darunter antiproliferative und antimikrobielle Eigenschaften.
Einzigartigkeit
5-AMINO-THIAZOLO[4,5-D]PYRIMIDIN-2,7(3H,6H)-DION zeichnet sich durch sein spezifisches Substitutionsschema und das Vorhandensein einer Aminogruppe aus, die seine Reaktivität und das Potenzial für weitere Funktionalisierung erhöht. Seine Fähigkeit, die Topoisomerase I mit hoher Potenz zu hemmen, macht es zu einer einzigartigen und wertvollen Verbindung in der medizinischen Chemie .
Eigenschaften
IUPAC Name |
5-amino-3,6-dihydro-[1,3]thiazolo[4,5-d]pyrimidine-2,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O2S/c6-4-7-2-1(3(10)9-4)12-5(11)8-2/h(H4,6,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDWRPBIUDIYAOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(NC(=O)S1)N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60561081 | |
| Record name | 5-Amino[1,3]thiazolo[4,5-d]pyrimidine-2,7(3H,4H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60561081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30161-97-8 | |
| Record name | 5-Amino[1,3]thiazolo[4,5-d]pyrimidine-2,7(3H,4H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60561081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What structural modifications of 5-Aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione have been explored for enhanced anti-HCMV activity?
A1: Researchers investigated the impact of alkyl substitutions at the 3-position of the 5-Aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione scaffold []. They synthesized a series of 3-alkyl derivatives, including linear and branched alkyl chains, as well as alkenyl groups. Notably, the 3-(2-alkenyl) derivatives, particularly the Z isomer of 5-amino-3-(2-penten-1-yl)thiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione, exhibited greater antiviral activity compared to the alkyl derivatives []. This finding highlights the importance of the double bond configuration and chain length for optimal antiviral activity. Additionally, acyclonucleosides and acyclonucleotides derived from 5-Aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione were also synthesized and evaluated []. This involved introducing hydroxyalkoxymethyl, hydroxyalkyl, hydroxyalkenyl, and phosphonoalkenyl groups at the 3-position, aiming to mimic the structures of known anti-herpesvirus acyclonucleosides.
Q2: How does the in vitro anti-HCMV activity of these modified compounds compare to existing treatments?
A2: While many synthesized compounds demonstrated some level of anti-HCMV activity, 5-amino-3-[(Z)-4-hydroxy-2-buten-1-yl]thiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione stood out with significant potency []. This compound exhibited comparable activity to ganciclovir (DHPG), a standard HCMV treatment. Importantly, it maintained its efficacy against DHPG-resistant HCMV strains, except for a strain with a mutation in the UL97 phosphotransferase gene []. This suggests a potential alternative treatment option for individuals infected with DHPG-resistant HCMV strains, though further research is needed.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


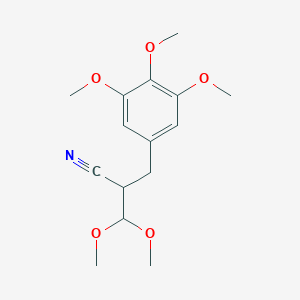


![Butanal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B18758.png)


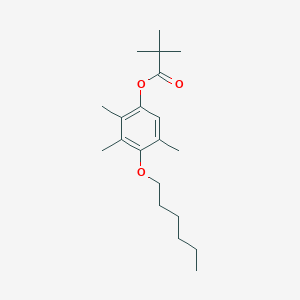
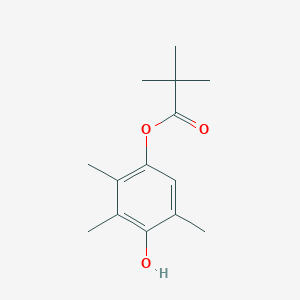

![Dimethyl [(2,5-Dibenzyloxy)phenylmethyl]phosphonate](/img/structure/B18778.png)
